REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH3:20][n:21]1[n:22][cH:23][cH:24][c:25]1[C:26](=[O:27])[Cl:28].[K+:18].[K+:19].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[s:1]1[c:2]([NH2:13])[n:3][c:4]2[c:5]1[CH2:6][c:7]1[cH:8][cH:9][cH:10][cH:11][c:12]1-2>>[s:1]1[c:2]([NH:13][C:26]([c:25]2[n:21]([CH3:20])[n:22][cH:23][cH:24]2)=[O:27])[n:3][c:4]2[c:5]1[CH2:6][c:7]1[cH:8][cH:9][cH:10][cH:11][c:12]1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nccc1C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc2c(s1)Cc1ccccc1-2
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Name
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Type
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product
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Smiles
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Cn1nccc1C(=O)Nc1nc2c(s1)Cc1ccccc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |